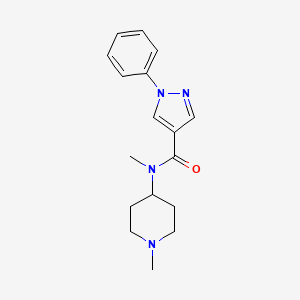![molecular formula C16H21FN2O2 B7473371 1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one, commonly known as Fluoromethcathinone or Flephedrone, is a synthetic cathinone with stimulant properties. It is structurally similar to other cathinones such as mephedrone and cathinone, which are known for their psychoactive effects. Fluoromethcathinone was first synthesized in 2008 and has since gained popularity as a recreational drug. However, it has also been the subject of scientific research due to its potential therapeutic uses.
Mécanisme D'action
Fluoromethcathinone acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria, which are the primary effects of the drug.
Biochemical and Physiological Effects:
Fluoromethcathinone has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of serotonin, which can lead to feelings of happiness and well-being. However, it can also cause negative side effects such as anxiety, paranoia, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
Fluoromethcathinone has been used in laboratory experiments to study its effects on the brain and behavior. It has been shown to increase locomotor activity in rodents, which can be used to study the neural mechanisms underlying addiction and reward. However, its recreational use and potential for abuse make it a difficult substance to work with in a laboratory setting.
Orientations Futures
There are several potential future directions for research on Fluoromethcathinone. One area of interest is its potential as a treatment for substance abuse disorders, particularly in the context of opioid addiction. Another area of interest is its potential as a pain reliever, as it has been shown to have analgesic properties in animal models. Finally, further research is needed to fully understand the long-term effects of Fluoromethcathinone use and its potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of Fluoromethcathinone involves the reaction of 2-(2-fluorophenyl)acetyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2-methylpropan-1-one to yield 1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one.
Applications De Recherche Scientifique
Fluoromethcathinone has been the subject of scientific research due to its potential therapeutic uses. It has been studied for its potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential as a pain reliever and as a treatment for substance abuse disorders.
Propriétés
IUPAC Name |
1-[4-[2-(2-fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-12(2)16(21)19-9-7-18(8-10-19)15(20)11-13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZJCMAQQCYVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)


